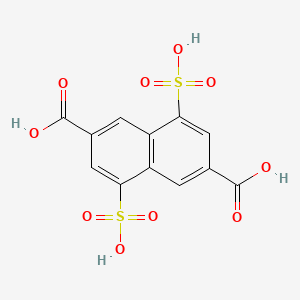

4,8-Disulfo-2,6-naphthalenedicarboxylic acid

Description

4,8-Disulfo-2,6-naphthalenedicarboxylic acid (H$4$DSNDC, CAS 742641-46-9) is a sulfonate-carboxylate ligand with the molecular formula C${12}$H$8$O${10}$S$2$ and a molecular weight of 376.316 g/mol. Its structure features two sulfonate (-SO$3$H) and two carboxylate (-COOH) groups symmetrically attached to a rigid naphthalene backbone, enabling diverse coordination modes and high acidity .

Properties

IUPAC Name |

4,8-disulfonaphthalene-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O10S2/c13-11(14)5-1-7-8(10(3-5)24(20,21)22)2-6(12(15)16)4-9(7)23(17,18)19/h1-4H,(H,13,14)(H,15,16)(H,17,18,19)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWYRGRHXNAOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=C2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4,8-Disulfo-2,6-naphthalenedicarboxylic acid can be synthesized from 2,6-naphthalenedicarboxylic acid. The synthetic route involves the sulfonation of 2,6-naphthalenedicarboxylic acid using fuming sulfuric acid (SO3, 20 wt%) at 120°C for 12 hours . The reaction mixture is then cooled, and the product is precipitated using concentrated hydrochloric acid. The resulting white powder is washed with concentrated hydrochloric acid, centrifuged, and dried at 80°C to obtain pure this compound with a yield of 86% .

Chemical Reactions Analysis

4,8-Disulfo-2,6-naphthalenedicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

Substitution: The sulfonic acid and carboxylic acid groups can undergo substitution reactions with various reagents to form derivatives. Common reagents used in these reactions include fuming sulfuric acid for sulfonation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

4,8-Disulfo-2,6-naphthalenedicarboxylic acid serves as a valuable building block in the synthesis of biologically active molecules. Its functional groups enable interactions with various biomolecules, making it useful in:

- Drug Design : The compound can be utilized to develop new pharmaceuticals by modifying its structure to enhance biological activity.

- Bioconjugation : H₄DSNDC can be conjugated with proteins or peptides to create targeted drug delivery systems.

Material Science

In the field of polymer chemistry, H₄DSNDC is used in the production of high-performance materials:

- Polyester Production : The compound is employed as a monomer in synthesizing polyesters with improved dyeing properties and thermal stability.

- Metal-Organic Frameworks (MOFs) : H₄DSNDC has been utilized to create novel coordination polymers that exhibit unique adsorption properties and potential applications in gas storage and separation technologies.

| Application Area | Specific Uses |

|---|---|

| Biological Research | Drug design, bioconjugation |

| Material Science | Polyester synthesis, MOFs |

Environmental Chemistry

The compound's ability to form stable complexes with metal ions makes it significant for environmental applications:

- Heavy Metal Ion Removal : H₄DSNDC can be used in remediation processes to remove toxic heavy metals from wastewater through complexation.

- Analytical Chemistry : It serves as a reagent for detecting metal ions in environmental samples.

Case Study 1: Coordination Polymers

A study reported the synthesis of five new metal-organic frameworks based on this compound. These frameworks demonstrated enhanced stability and selectivity for gas adsorption compared to traditional materials. The unique arrangement of functional groups allowed for specific interactions with metal ions, leading to improved performance in gas storage applications .

Case Study 2: Drug Delivery Systems

Research has shown that conjugating H₄DSNDC with therapeutic agents can enhance their solubility and bioavailability. In vitro studies indicated increased cellular uptake and therapeutic efficacy when using H₄DSNDC-based carriers compared to conventional methods .

Mechanism of Action

The mechanism of action of 4,8-disulfo-2,6-naphthalenedicarboxylic acid involves its interaction with molecular targets through its sulfonic acid and carboxylic acid groups. These functional groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and stability. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares H$_4$DSNDC with structurally related dicarboxylic acids:

Key Differences and Research Findings

Acidity and Solubility

- H$_4$DSNDC exhibits higher acidity and water solubility than NDA and mono-sulfonated analogs (e.g., 5-sulfoisophthalic acid) due to its dual sulfonate groups. This enhances its utility in aqueous-phase synthesis of MOFs and proton-conducting membranes .

- In contrast, NDA’s lack of sulfonate groups limits its solubility, requiring organic solvents for framework synthesis .

Coordination Chemistry

- H$4$DSNDC’s rigid naphthalene core and four anionic groups enable diverse coordination modes. For example, it forms 3D lanthanide frameworks with cubane-shaped [Pr$4$(μ$3$-OH)$4$] clusters and 2D bismuth sulfonatocarboxylates with unique inorganic building units (IBUs) .

- Mono-sulfonated analogs (e.g., 2-sulfoterephthalic acid) typically form simpler structures, such as mononuclear or dinuclear clusters .

Catalytic and Electrochemical Performance

- Co-MOFs derived from H$_4$DSNDC (AE-CoNDA) exhibit optimized bond lengths and spin states at Co sites, leading to enhanced OER activity (Tafel slope: 62 mV dec$^{-1}$) compared to NDA-based analogs .

- Bismuth sulfonatocarboxylates using H$4$DSNDC show phase-dependent catalytic behavior, with [Bi$6$O$6$(OH)$2$(H$2$O)$4$(DSNDC)] (Compound 1) being more active in acidic media due to fully deprotonated linkers .

Biological Activity

4,8-Disulfo-2,6-naphthalenedicarboxylic acid (DSNDA) is an organic compound with the molecular formula C12H8O10S2 and a molecular weight of 376.32 g/mol. It is characterized by the presence of two sulfonic acid groups and two carboxylic acid groups, which confer unique chemical properties that facilitate various biological applications. This compound has garnered attention for its potential in drug design and as a building block for biologically active molecules.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules through its functional groups. The sulfonic and carboxylic acid groups can form hydrogen bonds and ionic interactions , which are crucial for influencing the stability and activity of target biomolecules. This interaction is vital in applications such as enzyme inhibition, receptor modulation, and drug formulation.

Research Findings

Several studies have explored the biological implications of DSNDA:

- Antioxidant Activity : Research indicates that DSNDA exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals effectively.

- Antimicrobial Properties : DSNDA has been tested against various bacterial strains, showing promising antimicrobial effects. Its structure allows it to disrupt bacterial cell membranes, leading to cell lysis.

- Enzyme Inhibition : Studies have demonstrated that DSNDA can inhibit specific enzymes involved in metabolic pathways, such as those related to cancer proliferation. This inhibition can be leveraged in therapeutic contexts.

Case Studies

A few notable case studies illustrate the biological applications of DSNDA:

- Case Study 1 : In a study focusing on cancer cell lines, DSNDA was found to inhibit cell growth by inducing apoptosis through the modulation of key signaling pathways (e.g., MAPK and PI3K/Akt pathways) .

- Case Study 2 : Another investigation assessed the compound's antibacterial efficacy against Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Comparative Analysis

To better understand the unique properties of DSNDA, a comparative analysis with similar compounds is useful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two sulfonic and two carboxylic acid groups | Antioxidant, antimicrobial, enzyme inhibition |

| 2,6-Naphthalenedicarboxylic acid | Lacks sulfonic groups | Limited biological activity |

| 1,5-Disulfo-3,7-naphthalenedicarboxylic acid | Different sulfonic group positioning | Varies based on structural differences |

Applications in Drug Design

The structural features of DSNDA make it a valuable candidate for drug design:

- Building Block for Drug Synthesis : Its functional groups allow for easy modification and derivatization to create more complex biologically active compounds.

- Targeting Specific Pathways : Given its ability to modulate enzyme activity and interact with cellular receptors, DSNDA can be tailored to target specific pathways involved in diseases such as cancer and bacterial infections.

Q & A

Basic: What synthetic protocols are recommended for preparing H₄DSNDC-based coordination polymers?

Answer: H₄DSNDC is typically synthesized via sulfonation of 2,6-naphthalenedicarboxylic acid precursors, followed by purification under controlled acidic conditions. For coordination polymers, hydrothermal synthesis with metal salts (e.g., Bi³⁺, lanthanides) is common. Critical parameters include:

- pH control (using HNO₃/NaOH to deprotonate sulfonic/carboxylic groups).

- Molar ratios (e.g., Bi³⁺:H₄DSNDC ratios from 1:1 to 4:1).

- Reaction time/temperature (e.g., 120–160°C for 24–72 hours).

High-throughput methods (e.g., 24-reactor systems) improve reproducibility by screening >500 conditions to isolate phase-pure products .

Advanced: How do reaction parameters dictate structural diversity in bismuth sulfonatocarboxylates?

Answer: Systematic studies reveal:

- pH dependency : Fully deprotonated linkers form [Bi₆O₆(OH)₂(DSNDC)] at neutral pH, while acidic conditions yield partially protonated structures like [Bi₂(OH)₂(H₂DSNDC)] .

- Additive effects : HNO₃ suppresses sulfonate coordination, favoring carboxylate bonding, whereas NaOH promotes sulfonate participation.

- Kinetic vs. thermodynamic control : Short reaction times favor metastable phases (e.g., compound 6 ), which transform into thermodynamically stable phases (e.g., 1 or 4 ) over time .

Basic: What characterization techniques are critical for H₄DSNDC-based materials?

Answer: Essential methods include:

- Single-crystal X-ray diffraction (SCXRD) : Resolves atomic-level structures of coordination polymers (e.g., Bi₈O₇(OH)₂ clusters in compound 3 ) .

- In situ PXRD with synchrotron radiation : Tracks phase evolution in real time, identifying intermediates during hydrothermal synthesis .

- Thermogravimetric analysis (TGA) : Confirms thermal stability (e.g., decomposition >300°C for Bi-H₄DSNDC frameworks) .

Advanced: How can bond-length engineering optimize H₄DSNDC-MOFs for electrocatalysis?

Answer: Acid etching of Co-H₄DSNDC MOFs adjusts Co–O bond lengths, inducing a spin-state transition (intermediate → high spin) at Co active sites. This enhances oxygen evolution reaction (OER) performance by lowering the overpotential to 260 mV (10 mA cm⁻²) and reducing Tafel slopes to 62 mV dec⁻¹. Theoretical calculations confirm optimized adsorption energies for *OH/*O intermediates .

Data Contradiction: Why do conflicting reports exist on inorganic building unit (IBU) geometries in Bi-H₄DSNDC systems?

Answer: IBU diversity arises from:

- Protonation states : Acidic conditions yield {Bi₆O₄(OH)₄} clusters, while neutral conditions form {Bi₃O₃(OH)} chains .

- Additive-driven polymorphism : NaOH promotes edge-sharing BiO₈ polyhedra, whereas HNO₃ favors corner-sharing configurations.

- Validation : Cross-referencing in situ PXRD and SCXRD data resolves discrepancies in reported IBUs .

Basic: What role does H₄DSNDC play in sulfonated polybenzimidazole (sPBI) membranes?

Answer: H₄DSNDC’s dual sulfonic/carboxylic groups enhance proton conductivity in sPBI membranes. Methodological insights:

- Copolymer design : Condensation with 3,3’-diaminobenzidine introduces flexible chains, improving solubility without sacrificing thermal stability (>400°C).

- Ion-exchange capacity (IEC) : H₄DSNDC-based sPBIs achieve IEC >1.5 meq/g, critical for high-temperature fuel cells .

Advanced: What in situ analytical strategies resolve reaction pathway ambiguities in H₄DSNDC syntheses?

Answer: Synchrotron-based in situ PXRD at DESY (Hamburg) captures transient phases:

- Time-resolved data : Compound 6 (Bi₆O₄(OH)₄) forms within 1 hour but converts to 1 or 4 after 12 hours.

- Temperature dependence : At 160°C, 3 ([Bi₁₆O₁₄(OH)₄]) dominates, while 120°C stabilizes 2 ([Bi₂(OH)₂]) .

Basic: How does H₄DSNDC compare to other sulfonated dicarboxylates in MOF design?

Answer: Key advantages:

- Ligand rigidity : The naphthalene backbone enables π-π stacking, stabilizing 3D frameworks.

- Dual functionality : Sulfonate groups enhance hydrophilicity, while carboxylates anchor metal nodes.

Contrast with 5-sulfoisophthalate: H₄DSNDC’s larger size reduces interpenetration, increasing porosity .

Advanced: Can H₄DSNDC-based frameworks address luminescence quenching in lanthanide MOFs?

Answer: Yes. H₄DSNDC’s sulfonate groups sensitize Eu³⁺/Tb³⁺ via antenna effects, achieving quantum yields >15%. Key design principles:

- Energy transfer : Optimal linker–metal distances (3–5 Å) minimize non-radiative decay.

- Defect engineering : Vacancies in [Ln₂(DSNDC)₁.₅(H₂O)₃] frameworks enhance luminescence intensity .

Data Contradiction: Why do some studies report H₄DSNDC as unstable under ambient conditions?

Answer: Stability depends on:

- Hydration state : Anhydrous forms degrade faster; hydrate phases (e.g., 4∙4H₂O ) are stabilized by H-bond networks.

- Storage protocols : Argon-atmosphere storage at 2–8°C prevents sulfonate oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.